molecular formula C8H5Cl5 B13946097 4-Chloro-1,2-bis(dichloromethyl)benzene CAS No. 25641-96-7

4-Chloro-1,2-bis(dichloromethyl)benzene

Cat. No.: B13946097
CAS No.: 25641-96-7
M. Wt: 278.4 g/mol
InChI Key: RUPTWHWWTKWIHM-UHFFFAOYSA-N
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Description

4-Chloro-1,2-bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where the benzene ring is substituted with one chlorine atom and two dichloromethyl groups. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,2-bis(dichloromethyl)benzene can be synthesized through the chlorination of 1,2-bis(chloromethyl)benzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The dichloromethyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of less chlorinated benzene derivatives.

Scientific Research Applications

4-Chloro-1,2-bis(dichloromethyl)benzene is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving the interaction of chlorinated organic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its reactivity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-bis(dichloromethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms and dichloromethyl groups make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chloromethyl)benzene: A precursor in the synthesis of 4-Chloro-1,2-bis(dichloromethyl)benzene.

    1,2-Dichlorobenzene: A related compound with two chlorine atoms on the benzene ring.

    Benzal Chloride: Contains a dichloromethyl group attached to the benzene ring.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and two dichloromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific chemical processes and applications.

Properties

CAS No.

25641-96-7

Molecular Formula

C8H5Cl5

Molecular Weight

278.4 g/mol

IUPAC Name

4-chloro-1,2-bis(dichloromethyl)benzene

InChI

InChI=1S/C8H5Cl5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H

InChI Key

RUPTWHWWTKWIHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

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